
2-Iodo-4-methoxyphenol
Übersicht
Beschreibung
2-Iodo-4-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms at the second and fourth positions on the benzene ring are replaced by iodine and methoxy groups, respectively
Wirkmechanismus
Target of Action
It’s structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been shown to selectively inhibit signal transducer and activator of transcription 3 (stat3), which plays a crucial role in cellular responses to cytokines and growth factors .
Mode of Action
Based on the structural similarity to mmpp, it might interact with its targets, possibly leading to inhibition or modulation of their activity
Biochemical Pathways
Given the potential stat3 inhibitory activity, it might influence pathways related to inflammation and cell proliferation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Iodo-4-methoxyphenol is currently unavailable in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
If it acts similarly to mmpp, it might exhibit anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
2-Iodo-4-methoxyphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of covalent bonds between the iodine atom of this compound and the active sites of these enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been found to inhibit the STAT3 signaling pathway, which is involved in cell growth and survival . This inhibition can result in reduced cell proliferation and increased apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The iodine atom in this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the methoxy group can participate in hydrogen bonding with proteins, altering their conformation and activity . These interactions can result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . It can interact with enzymes such as peroxidases and cytochrome P450s, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can affect the activity and function of this compound, as it interacts with different biomolecules within these compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the iodination of 4-methoxyphenol. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an aqueous or alcoholic solvent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents such as toluene or ethanol.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenolic compounds.
Coupling: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-2-methoxyphenol: Similar structure but with different substitution pattern.
2-Iodo-5-methoxyphenol: Another isomer with the methoxy group at the fifth position.
4-Methoxyphenol: Lacks the iodine substituent, resulting in different chemical properties.
Uniqueness
2-Iodo-4-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (iodine) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various synthetic and research purposes.
Eigenschaften
IUPAC Name |
2-iodo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYNENHPQYYEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463449 | |
| Record name | Phenol, 2-iodo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312534-71-7 | |
| Record name | Phenol, 2-iodo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



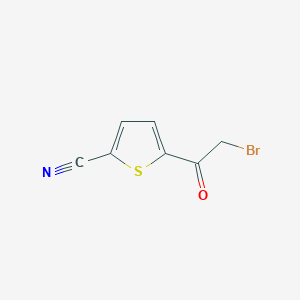
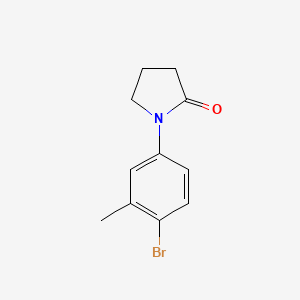
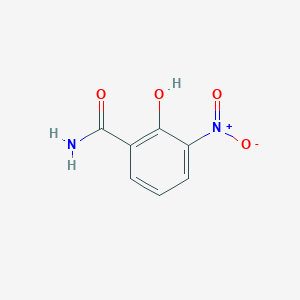



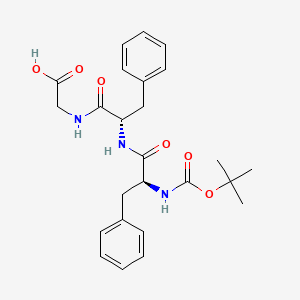


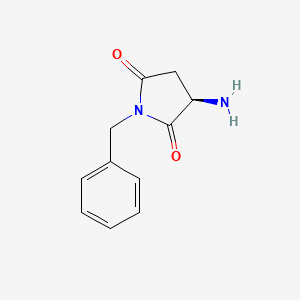

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

